- A Traceless Directing Group for C-H Borylation, Angewandte Chemie, 2013, 52(49), 12915-12919

Cas no 945256-29-1 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)

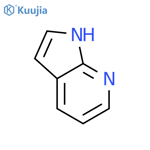

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/945256-29-1x500.png)

945256-29-1 structure

商品名:3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

CAS番号:945256-29-1

MF:C13H17BN2O2

メガワット:244.097283124924

MDL:MFCD11616359

CID:833014

PubChem ID:49758872

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

- 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

- 7-Azaindole-3-boronic Acid Pinacol Ester

- 1H-Pyrrolo[2,3-b]pyridine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1H-PYRROLO[2,3-B]PYRIDINE,3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)

- 1H-Pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester

- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2yl)-7-azaindole

- (1H-Pyrrolo[2,3-b]pyridin-3-yl)boronic acid pinacol ester

- 7-Azaindole-3-boronicAcidPinacolEster

- FCH2719285

- MB09971

- OR361596

- SY027749

- AX8170005

- EN300-

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (ACI)

-

- MDL: MFCD11616359

- インチ: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-16-11-9(10)6-5-7-15-11/h5-8H,1-4H3,(H,15,16)

- InChIKey: UDWFQODVYQOMET-UHFFFAOYSA-N

- ほほえんだ: N1C2NC=C(C=2C=CC=1)B1OC(C)(C)C(C)(C)O1

計算された属性

- せいみつぶんしりょう: 244.13800

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 47.1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 密度みつど: 1.15±0.1 g/cm3 (20 ºC 760 Torr),

- PSA: 47.14000

- LogP: 1.86210

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine セキュリティ情報

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB451198-1 g |

(1H-Pyrrolo[2,3-b]pyridin-3-yl)boronic acid pinacol ester; . |

945256-29-1 | 1g |

€594.40 | 2023-07-18 | ||

| eNovation Chemicals LLC | Y1006396-500MG |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |

945256-29-1 | 97% | 500mg |

$150 | 2024-07-21 | |

| Chemenu | CM134708-250mg |

7-Azaindole-3-boronic Acid Pinacol Ester |

945256-29-1 | 95%+ | 250mg |

$125 | 2024-07-19 | |

| Chemenu | CM134708-1g |

7-Azaindole-3-boronic Acid Pinacol Ester |

945256-29-1 | 95%+ | 1g |

$*** | 2023-03-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A79960-1g |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine... |

945256-29-1 | 95% | 1g |

¥5229.0 | 2023-09-08 | |

| Ambeed | A332512-250mg |

7-Azaindole-3-boronic Acid Pinacol Ester |

945256-29-1 | 96% | 250mg |

$57.0 | 2024-04-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD170005-250mg |

7-Azaindole-3-boronic Acid Pinacol Ester |

945256-29-1 | 96% | 250mg |

¥415.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD170005-5g |

7-Azaindole-3-boronic Acid Pinacol Ester |

945256-29-1 | 96% | 5g |

¥4441.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD170005-100mg |

7-Azaindole-3-boronic Acid Pinacol Ester |

945256-29-1 | 96% | 100mg |

¥208.0 | 2024-04-17 | |

| Ambeed | A332512-100mg |

7-Azaindole-3-boronic Acid Pinacol Ester |

945256-29-1 | 96% | 100mg |

$29.0 | 2024-04-15 |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 4 h, 80 °C; 80 °C → rt

1.2 Reagents: Oxygen ; rt

1.2 Reagents: Oxygen ; rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 1 h, 80 °C

1.2 Solvents: Tetrahydrofuran ; 4 h, 80 °C

1.3 Solvents: Diethyl ether , Water

1.2 Solvents: Tetrahydrofuran ; 4 h, 80 °C

1.3 Solvents: Diethyl ether , Water

リファレンス

- Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism, Journal of the American Chemical Society, 2014, 136(11), 4287-4299

合成方法 3

はんのうじょうけん

1.1 Catalysts: 2,2′-Bipyridine , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 16 h, rt → 80 °C

リファレンス

- Improved process for preparing boryl 7-azaindole compounds, World Intellectual Property Organization, , ,

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Raw materials

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Preparation Products

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 関連文献

-

Gerard Riesco-Llach,Marta Planas,Lidia Feliu,John A. Joule RSC Adv. 2023 13 1162

945256-29-1 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine) 関連製品

- 754214-56-7(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:945256-29-1)3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

清らかである:99%/99%

はかる:5g/10g

価格 ($):659.0/1251.0